
Tosedostat
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de BB-76163 implique plusieurs étapes, commençant par la préparation des intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :
Formation de l'intermédiaire hydroxycarbamoyle : Ceci implique la réaction d'une amine appropriée avec un chloroformate pour former l'intermédiaire hydroxycarbamoyle.
Couplage avec l'acide phényléthanoïque : L'intermédiaire est ensuite couplé à l'acide phényléthanoïque en utilisant un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) pour former l'ester souhaité.
Cyclisation : L'étape finale implique la cyclisation de l'ester pour former l'ester cyclopentylique.
Les méthodes de production industrielle de BB-76163 sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour répondre à des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
BB-76163 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : BB-76163 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de BB-76163 peut conduire à la formation des cétones ou aldéhydes correspondants .
4. Applications de la recherche scientifique
BB-76163 a été étudié de manière approfondie pour ses applications dans divers domaines :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des métalloenzymes et pour développer de nouveaux inhibiteurs.
Biologie : BB-76163 est utilisé dans des études biologiques pour comprendre ses effets sur les processus cellulaires et l'activité enzymatique.
Médecine : Le composé a montré un potentiel dans le traitement du cancer et d'autres maladies en raison de sa capacité à inhiber des enzymes spécifiques impliquées dans la progression de la maladie.
5. Mécanisme d'action
BB-76163 exerce ses effets en inhibant l'activité des métalloenzymes. Il se lie au site actif de l'enzyme, empêchant le substrat de se lier et inhibant ainsi l'activité de l'enzyme. Les cibles moléculaires de BB-76163 comprennent les enzymes impliquées dans le métabolisme des acides aminés et la dégradation des protéines. L'inhibition de ces enzymes conduit à l'accumulation de substrats et à la perturbation des processus cellulaires, ce qui entraîne finalement la mort cellulaire .
Applications De Recherche Scientifique
BB-76163 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study metalloenzyme inhibition and to develop new inhibitors.
Biology: BB-76163 is used in biological studies to understand its effects on cellular processes and enzyme activity.
Medicine: The compound has shown potential in the treatment of cancer and other diseases due to its ability to inhibit specific enzymes involved in disease progression.
Mécanisme D'action
BB-76163 exerts its effects by inhibiting the activity of metalloenzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The molecular targets of BB-76163 include enzymes involved in amino acid metabolism and protein degradation. The inhibition of these enzymes leads to the accumulation of substrates and disruption of cellular processes, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
BB-76163 est unique dans sa structure et son mécanisme d'action par rapport aux autres inhibiteurs de métalloenzymes. Les composés similaires comprennent :
Bestatine : Un autre inhibiteur de métalloenzyme, mais moins puissant que BB-76163.
Tosedostat : Un composé ayant un mécanisme d'action similaire, mais une structure chimique différente.
CHR-2797 : Un autre inhibiteur de métalloenzyme ayant des applications similaires dans le traitement du cancer.
BB-76163 se distingue par sa puissance supérieure et sa sélectivité pour des enzymes spécifiques, ce qui en fait un composé précieux dans la recherche scientifique et les applications thérapeutiques .
Activité Biologique
Tosedostat (CHR-2797) is a novel oral aminopeptidase inhibitor with significant biological activity, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML). This article explores its mechanisms of action, clinical efficacy, and relevant case studies, supported by data tables and research findings.
This compound functions primarily as an inhibitor of aminopeptidases, specifically targeting the M1 and M17 classes. These enzymes are crucial for protein degradation and synthesis, playing a vital role in cellular metabolism. The inhibition of these enzymes leads to:
- Depletion of free amino acids : By blocking the recycling of proteins, this compound causes a shortage of amino acids necessary for new protein synthesis in transformed cells .
- Induction of apoptosis : The resultant amino acid deprivation triggers pro-apoptotic pathways, including the upregulation of factors like CHOP and NOXA, activation of NFκB pathways, and inhibition of mTOR signaling .
- Antiangiogenic effects : this compound has demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis .
Clinical Efficacy
This compound has been evaluated in various clinical trials, particularly focusing on elderly patients with relapsed or refractory AML. Key findings from these studies include:
- Phase I/II Trials : A study involving 51 AML patients found that this compound had an overall response rate of 27%, with significant antileukemic activity observed among older patients . The maximum-tolerated dose was established at 180 mg daily.
Study Phase | Number of Patients | Dose (mg) | Complete Remission | Partial Response | Overall Response Rate |
---|---|---|---|---|---|
Phase I/II | 51 | 130-180 | 3 | 7 | 27% |
- Combination Therapies : this compound has shown promising results when combined with other agents such as cytarabine and decitabine. Ongoing studies are assessing its efficacy in combination regimens for patients with high-risk myelodysplastic syndromes (MDS) and refractory AML .
Case Studies
- Elderly Patients with AML : In a randomized open-label phase II study (OPAL), this compound was administered to elderly patients with relapsed or refractory AML. Results indicated that the drug effectively reduced tumor burden while maintaining a manageable safety profile .
- Response Predictors : Research has indicated that gene expression profiles may predict responses to this compound treatment, highlighting the potential for personalized medicine approaches in utilizing this compound effectively .
Safety Profile
The safety profile of this compound has been generally favorable. Common adverse effects include:
- Thrombocytopenia (reduction in platelet count)
- Elevated liver enzymes at higher doses
These side effects were primarily manageable, leading to further investigation into its therapeutic potential in broader patient populations .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for a preclinical study on Tosedostat’s mechanism of action?
- Methodological Answer : Use the PICOT framework to define:
- P (Population): Specific cancer cell lines or animal models (e.g., AML, MDS models).
- I (Intervention): this compound dosage, administration route, and duration.
- C (Comparison): Standard therapies (e.g., cytarabine) or control groups.
- O (Outcome): Biomarkers (e.g., aminopeptidase inhibition, apoptosis rates).
- T (Time): Treatment and observation periods.
Example: “In AML xenograft models (P), how does 50 mg/kg this compound administered daily (I) compare to cytarabine (C) in reducing tumor volume (O) over 28 days (T)?” .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound trials?
- Methodological Answer :
- Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for comparing multiple dose groups.
- Validate assumptions via residual analysis and normality tests (e.g., Shapiro-Wilk) .
Q. How do I design a robust in vitro assay to assess this compound’s efficacy against aminopeptidases?
- Methodological Answer :
- Step 1 : Select recombinant aminopeptidases (e.g., METAP1, METAP2) and fluorogenic substrates.
- Step 2 : Optimize reaction conditions (pH, temperature, cofactors).
- Step 3 : Use kinetic assays (continuous monitoring) to calculate inhibition constants (Ki).
- Step 4 : Validate with orthogonal methods (e.g., cellular thermal shift assays) .
Advanced Research Questions
Q. How can conflicting clinical trial data on this compound’s efficacy in solid tumors be resolved?
- Methodological Answer :
- Conduct a systematic review with meta-analysis (PRISMA guidelines):
- Define inclusion criteria (e.g., Phase II/III trials, solid tumor subtypes).
- Extract hazard ratios (HRs) for progression-free survival (PFS) and overall survival (OS).
- Use random-effects models to account for heterogeneity.
- Explore subgroup analyses (e.g., biomarker-positive vs. biomarker-negative cohorts) .
Q. What experimental strategies address this compound’s pharmacokinetic variability in elderly patients?
- Methodological Answer :
- Population Pharmacokinetics (PopPK) : Collect sparse blood samples and use nonlinear mixed-effects modeling (e.g., NONMEM) to identify covariates (e.g., renal function, CYP3A4 activity).
- Monte Carlo Simulations : Predict exposure-response relationships under varying physiological conditions .
Q. How do I integrate transcriptomic and proteomic data to identify resistance mechanisms to this compound?
- Methodological Answer :
- Perform multi-omics integration :
- RNA-seq : Identify dysregulated pathways (e.g., mTOR, unfolded protein response).
- Mass spectrometry : Quantify aminopeptidase isoforms and stress-response proteins.
- Use network analysis tools (e.g., STRING, Cytoscape) to map protein-protein interactions.
- Validate findings via CRISPR/Cas9 knockout of candidate resistance genes .
Q. What are best practices for reconciling preclinical and clinical biomarker data for this compound?
- Methodological Answer :
- Preclinical : Prioritize biomarkers with mechanistic links (e.g., METAP2 inhibition → reduced angiogenesis).
- Clinical : Use adaptive trial designs (e.g., basket trials) to test biomarkers across tumor types.
- Apply Bayesian hierarchical models to harmonize cross-study biomarker variability .
Q. Methodological Frameworks for Data Interpretation
Q. How should I handle missing data in a this compound trial with high dropout rates?
- Methodological Answer :
- Use multiple imputation (e.g., MICE algorithm) for missing at random (MAR) data.
- For missing not at random (MNAR), apply sensitivity analyses (e.g., pattern-mixture models).
- Report dropout reasons and compare baseline characteristics between completers and non-completers .
Q. What validation steps ensure reproducibility in this compound combination therapy studies?
- Methodological Answer :
- In vitro : Test drug synergy via Chou-Talalay combination index (CI) .
- In vivo : Use factorial design (e.g., this compound ± azacitidine) with rigorous blinding.
- Clinical : Pre-specify interaction terms in statistical models to assess additive/synergistic effects .
Q. Literature and Gap Analysis
Q. How do I identify underexplored research areas for this compound in hematologic malignancies?
- Methodological Answer :
- Perform a scoping review using databases (PubMed, Embase) with keywords: “this compound,” “AML,” “MDS,” “resistance,” “biomarker.”
- Map gaps using the PICO framework :
- Population : Rare subtypes (e.g., TP53-mutated AML).
- Intervention : Novel combinations (e.g., with BH3 mimetics).
- Outcome : Long-term remission rates.
- Use bibliometric tools (e.g., VOSviewer) to visualize publication trends .
Propriétés
IUPAC Name |
cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFGIHPGRQZWIW-SQNIBIBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178577 | |
Record name | Tosedostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)). | |
Record name | Tosedostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
238750-77-1 | |
Record name | Tosedostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238750771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosedostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tosedostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOSEDOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZK563J2UW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.